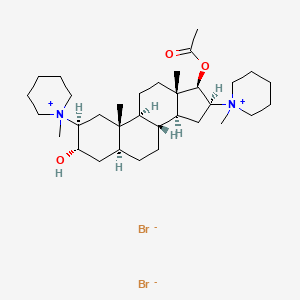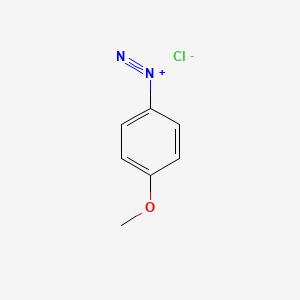
2-Ethyl-3-methylpyridine
Vue d'ensemble
Description
2-Ethyl-3-methylpyridine is a chemical compound with the formula C8H11N. It has a molecular weight of 121.1796 .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChIKey: FTKZKUSQFCXEEL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Retinoprotective Effects
2-Ethyl-3-methylpyridine derivatives, specifically 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, have demonstrated retinoprotective effects. A study by Peresypkina et al. (2020) in a rat model of retinal ischemia-reperfusion showed that this compound prevented ischemic injuries in the fundus and increased retinal microcirculation levels significantly. This suggests its potential as a retinoprotector (Peresypkina et al., 2020).
Synthesis Improvement
Yao Xing-sheng (2007) highlighted an improved process for synthesizing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant. This improved method yields 2-propionyl-5-methylfuran with a 71% success rate, indicating significant industrial and pharmaceutical relevance (Yao Xing-sheng, 2007).
Aging Patterns and Geroprotection
Emanuel and Obukhova (1978) presented experimental data showing that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride acts as a geroprotector, extending the lifespan of mice by prolonging 'latent' survival time and reducing mortality rates in older mice. This highlights its potential applications in aging and longevity research (Emanuel & Obukhova, 1978).
Electrophoretic Separation
Wren (1991) explored the use of 2-, 3-, and 4-methylpyridines, including this compound, in improving the separation process in free solution capillary electrophoresis. The study showed enhanced separation with the use of a cationic surfactant, indicating applications in analytical chemistry (Wren, 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Ethyl-3-methylpyridine are mitochondrial iron-sulfur clusters and monoamine oxidase A (MAO-A) . These targets play crucial roles in cellular respiration and neurotransmitter metabolism, respectively.
Mode of Action
This compound interacts with its targets by increasing the production of nitric oxide (NO) in cells . It also protects mitochondrial iron-sulfur clusters against oxidative damage . Furthermore, it inhibits the activity of MAO-A, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the process of lipid peroxidation (LPO), which can lead to cell damage . It also modulates the tricarboxylic acid cycle by maintaining mitochondrial iron-sulfur clusters in a reduced functional state under oxidative conditions .
Pharmacokinetics
It is known that the compound can be administered intraperitoneally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The administration of this compound results in a reduction in the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also increases the retinal microcirculation level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other chemicals, such as those involved in the Suzuki–Miyaura coupling reaction . Additionally, microbial degradation can influence the compound’s stability and action .
Analyse Biochimique
Biochemical Properties
For instance, some pyridine derivatives have been found to inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of monoamine neurotransmitters .
Cellular Effects
The cellular effects of 2-Ethyl-3-methylpyridine are also not well-studied. Some pyridine derivatives have been found to have protective effects on cells. For example, 2-Ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate, a synthetic vitamin B6 analog, has been shown to protect cardiomyocytes against ischemia injury
Propriétés
IUPAC Name |
2-ethyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZKUSQFCXEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423810 | |
| Record name | 2-ethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56986-88-0 | |
| Record name | 2-ethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)










